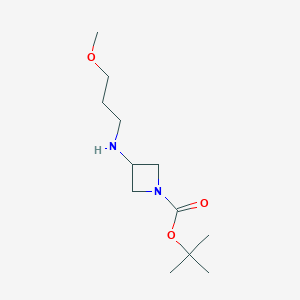

tert-Butyl 3-((3-methoxypropyl)amino)azetidine-1-carboxylate

Description

Structural Significance of Four-Membered Nitrogen Heterocycles

Azetidines are four-membered saturated nitrogen-containing heterocycles characterized by a ring strain of approximately 25.4 kcal/mol. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry (Table 1), which imparts unique reactivity compared to larger rings like pyrrolidines or piperidines. The tert-butyl 3-((3-methoxypropyl)amino)azetidine-1-carboxylate exemplifies a functionalized azetidine with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-methoxypropylamino substituent at the 3-position. The Boc group enhances stability during synthetic manipulations, while the methoxypropyl side chain introduces polarity and conformational flexibility.

Table 1: Comparative ring strain and bond angles in nitrogen heterocycles

| Heterocycle | Ring Strain (kcal/mol) | N-C-C Angle (°) |

|---|---|---|

| Aziridine | 27.7 | ~60 |

| Azetidine | 25.4 | ~90 |

| Pyrrolidine | 6.3 | ~109 |

Historical Context of tert-Butyl Carbamate-Protected Azetidines

The use of Boc-protected azetidines emerged in the late 20th century as a strategy to mitigate the instability of free azetidines during multi-step syntheses. Early methods relied on hydrogenolysis of N-benzyl azetidines or reduction of β-lactams. A breakthrough came with the development of palladium-catalyzed cross-coupling reactions, enabling direct functionalization of Boc-azetidine intermediates. For example, the compound this compound is synthesized via regioselective amination of Boc-azetidine precursors using trisubstituted silylamines and tetrahydroxy diboron under palladium catalysis. This method achieves yields exceeding 90% while avoiding hazardous azide intermediates.

Role in Medicinal Chemistry

Boc-protected azetidines serve as key intermediates for bioactive molecules due to their balanced lipophilicity (LogP ≈ 1.1) and solubility in polar aprotic solvents. The methoxypropylamino group in this compound enhances hydrogen-bonding capacity, making it valuable for targeting enzymes like kinases or GPCRs. Recent studies highlight its utility in:

- Kinase inhibitor design : The azetidine ring mimics adenine in ATP-binding pockets, while the methoxypropyl chain occupies hydrophobic regions.

- Peptidomimetics : Conformational restriction imposed by the azetidine ring improves metabolic stability compared to linear amines.

- Polymer chemistry : Azetidine monomers enable controlled ring-opening polymerization for degradable polyamines.

Properties

IUPAC Name |

tert-butyl 3-(3-methoxypropylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10(9-14)13-6-5-7-16-4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONDATHCZLSBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697022 | |

| Record name | tert-Butyl 3-[(3-methoxypropyl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-35-3 | |

| Record name | 1,1-Dimethylethyl 3-[(3-methoxypropyl)amino]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887581-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(3-methoxypropyl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-((3-methoxypropyl)amino)azetidine-1-carboxylate is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 213.30 g/mol. The compound features a tert-butyl group, an azetidine ring, and a methoxypropyl amine substituent, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₂O₂ |

| Molecular Weight | 213.30 g/mol |

| CAS Number | 193269-78-2 |

| Boiling Point | Not available |

| Density | Not available |

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit antimicrobial activity. The presence of the methoxypropyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. In vitro studies have shown that related azetidine compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Azetidines have also been studied for their anti-inflammatory properties. Compounds structurally similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases.

Neuroprotective Activity

Emerging studies highlight the neuroprotective effects of azetidine derivatives. The ability to modulate neurotransmitter systems may position this compound as a candidate for further research in neurodegenerative disorders.

Case Studies

- Antimicrobial Study : A study conducted on azetidine derivatives revealed that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could enhance efficacy ( ).

- Inflammation Model : In an animal model of inflammation, a related azetidine compound reduced edema and inflammatory markers significantly compared to controls, indicating a promising anti-inflammatory profile ( ).

- Neuroprotection : Research involving neuroprotective assays showed that certain azetidines could prevent neuronal death induced by oxidative stress, suggesting potential applications in conditions like Alzheimer's disease ( ).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that tert-butyl 3-((3-methoxypropyl)amino)azetidine-1-carboxylate exhibits significant anticancer properties. In vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways. For example, a study demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells when treated with this compound .

2. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to exert its protective effects by reducing oxidative stress and inflammation in neuronal cells. In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation .

Synthetic Organic Chemistry Applications

1. Building Block for Drug Synthesis

this compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for easy modification, making it a valuable intermediate in the synthesis of novel compounds with enhanced pharmacological profiles. For instance, it has been utilized in the synthesis of various azetidine derivatives that exhibit improved efficacy against resistant bacterial strains .

2. Chiral Auxiliary in Asymmetric Synthesis

The compound is also employed as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions has been exploited to produce enantiomerically enriched compounds, which are crucial for developing chiral drugs. The use of this compound has led to significant improvements in yields and selectivity in several asymmetric transformations .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer chemistry, particularly in the development of new polymeric materials with enhanced thermal and mechanical properties. When incorporated into polymer matrices, it can improve the material's resilience and stability under various environmental conditions .

2. Coatings and Adhesives

The compound's unique chemical structure makes it suitable for applications in coatings and adhesives. Its incorporation into formulations has been shown to enhance adhesion properties while providing resistance to solvents and environmental degradation .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity scores (based on molecular descriptors and functional group alignment) include:

Notes:

- High similarity scores (>0.95) correlate with shared azetidine-Boc cores and nitrogen-containing substituents.

- Functional group variations (e.g., methoxy vs. piperazine) significantly alter physicochemical properties and biological activity.

Physicochemical and Bioactivity Profiles

- LogP and Solubility: tert-Butyl 3-((3-methoxypropyl)amino)azetidine-1-carboxylate: Predicted LogP ≈ 1.5 (moderate lipophilicity). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8): Higher LogP (~2.1) due to bromoethyl hydrophobicity .

- Bioactivity :

Stability and Commercial Availability

- This compound is discontinued, likely due to instability under acidic conditions (Boc deprotection) or poor shelf life .

- Hydrochloride salts (e.g., 1170108-38-9) show improved stability and are commercially available .

Preparation Methods

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

- Reagents and Conditions :

- React methyl 2-(dimethoxyphosphoryl)acetate with Boc-protected azetidin-3-one.

- Use sodium hydride (NaH) as a base in dry tetrahydrofuran (THF).

- Procedure :

- Under inert atmosphere, NaH is suspended in dry THF.

- Methyl 2-(dimethoxyphosphoryl)acetate is added, followed by Boc-azetidin-3-one.

- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.

- Workup :

- Quench with water, extract with ethyl acetate.

- Concentrate and purify by vacuum distillation or chromatography.

- Yield : Approximately 60-72% yield reported.

Step 2: Aza-Michael Addition with 3-Methoxypropylamine

- Reagents and Conditions :

- Methyl (N-Boc-azetidin-3-ylidene)acetate (from Step 1).

- 3-Methoxypropylamine as the nucleophile.

- Base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote aza-Michael addition.

- Solvent: Acetonitrile or similar polar aprotic solvent.

- Temperature: Typically 60-65 °C.

- Time: 4 hours or until reaction completion.

- Mechanism : The primary amine attacks the β-position of the α,β-unsaturated ester, forming the C–N bond and yielding the 3-substituted azetidine derivative.

- Workup :

- Reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- Purification by column chromatography.

- Yield : Moderate to good yields (60-70%) are typical for this step.

Representative Data Table for Preparation

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc-azetidin-3-one + methyl 2-(dimethoxyphosphoryl)acetate + NaH | Dry THF, inert atmosphere, RT to 40 °C | Methyl (N-Boc-azetidin-3-ylidene)acetate | 60-72 | Purified by vacuum distillation |

| 2 | Methyl (N-Boc-azetidin-3-ylidene)acetate + 3-methoxypropylamine + DBU | Acetonitrile, 60-65 °C, 4 h | This compound | 60-70 | Purified by column chromatography |

Research Findings and Considerations

- Choice of Base : DBU is favored as a non-nucleophilic base that efficiently promotes aza-Michael addition without cleaving the ester or Boc protecting groups.

- Reaction Conditions : Mild heating (60-65 °C) is sufficient to drive the aza-Michael addition to completion, avoiding harsh conditions that could degrade sensitive functional groups.

- Purification : Vacuum distillation is effective for isolating the α,β-unsaturated ester intermediate, while column chromatography is typically used for the final product.

- Spectroscopic Characterization : The final compound is characterized by 1H and 13C NMR, confirming the presence of the Boc group, azetidine ring, and 3-methoxypropyl substituent. IR spectroscopy shows characteristic ester and carbamate carbonyl absorptions around 1730 and 1690 cm⁻¹, respectively.

- Scalability : The described methods are amenable to scale-up due to straightforward reaction conditions and purification steps.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 3-((3-methoxypropyl)amino)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the azetidine ring. A general approach includes:

Azetidine Activation : React azetidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the tert-butoxycarbonyl (Boc)-protected intermediate .

Amino Group Introduction : Treat the Boc-azetidine intermediate with 3-methoxypropylamine under nucleophilic substitution conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used, with reaction temperatures between 0–25°C to minimize side reactions .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the azetidine ring structure, Boc group, and 3-methoxypropyl substituent. Key signals include:

- Boc tert-butyl group: ~1.4 ppm (singlet, 9H) in H NMR; ~28 ppm (quaternary C) in C NMR.

- Azetidine N-CH: ~3.5–4.0 ppm (multiplet) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (CHNO, theoretical ~285.20 g/mol).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

- Factors : Temperature, solvent polarity, stoichiometry of 3-methoxypropylamine, and reaction time.

- Response Variables : Yield, purity, and byproduct formation.

Computational tools (e.g., density functional theory) can predict transition states for substituent introduction, minimizing steric hindrance from the azetidine ring .

Case Study : A similar azetidine derivative achieved 85% yield using THF at 20°C with 1.2 equivalents of amine .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

- Stability Testing : Assess compound integrity under assay conditions (pH, temperature) via LC-MS. Degradation products (e.g., Boc cleavage) may explain variability .

- Structural Analog Comparison : Compare activity with analogs (e.g., tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate) to identify critical substituent effects .

Q. What strategies are effective for resolving stereochemical uncertainties in derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers.

- X-ray Crystallography : Determine absolute configuration of crystalline derivatives.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during amine coupling to enforce stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.